Propargyl-PEG17-methane

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H70O17/c1-3-4-38-7-8-40-11-12-42-15-16-44-19-20-46-23-24-48-27-28-50-31-32-52-35-36-53-34-33-51-30-29-49-26-25-47-22-21-45-18-17-43-14-13-41-10-9-39-6-5-37-2/h1H,4-36H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGWRMYKHLIJGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

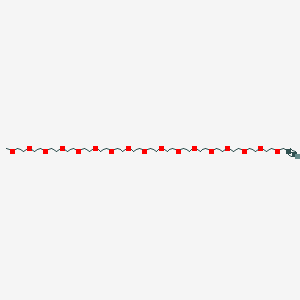

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H70O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

774.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the molecular weight of Propargyl-PEG17-methane

An In-depth Technical Guide to Propargyl-PEG17-methane Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) derivative that serves as a critical tool in modern biochemical and pharmaceutical research. Featuring a terminal propargyl group and a chemically stable methyl ether (methane) cap, this molecule is specifically designed for covalent conjugation applications. The propargyl group enables highly efficient and specific ligation to azide-containing molecules via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry"[1][2][3]. The hydrophilic 17-unit PEG chain enhances the solubility and pharmacokinetic properties of conjugated biomolecules. This guide details the physicochemical properties of this compound, provides standardized protocols for its characterization, and illustrates its primary application in bioconjugation workflows.

Physicochemical Properties

This compound is a well-defined PEG linker used in the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs)[3][4]. Its key properties, validated across multiple chemical suppliers, are summarized below.

| Parameter | Value | Reference |

| Molecular Formula | C₃₆H₇₀O₁₇ | [2][5][6] |

| Average Molecular Weight | 774.93 g/mol | [2][3][4][5][7] |

| Monoisotopic Mass | 774.4613 g/mol | Calculated |

| CAS Number | 146185-77-5 / 2169967-47-7 | [1][2][3][8] |

| Appearance | White to off-white solid or viscous oil | Typical for PEGs |

| Solubility | Soluble in water and most organic solvents | [1] |

| Storage Conditions | -20°C for long-term storage | [1][4] |

Core Applications & Signaling Pathways

The primary utility of this compound is to act as a flexible, hydrophilic spacer arm in bioconjugation. The terminal alkyne (propargyl group) is specifically designed for click chemistry.

Experimental Protocols

The following protocols describe standard methods for verifying the identity and purity of this compound.

Protocol 1: Molecular Weight Verification by Mass Spectrometry

Objective: To confirm the molecular weight and assess the polydispersity of the PEG chain.

Methodology:

-

Instrumentation: Electrospray Ionization Time-of-Flight Mass Spectrometer (ESI-TOF MS).

-

Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in methanol.

-

Dilute the stock solution to a final concentration of 10 µg/mL using a 1:1 (v/v) solution of acetonitrile (B52724) and deionized water containing 0.1% formic acid.

-

-

Instrument Settings:

-

Ionization Mode: Positive ESI

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

Mass Range: 200-2000 m/z

-

-

Data Analysis:

-

The resulting spectrum will show a distribution of peaks corresponding to the PEG polymer.

-

Identify the major peak series, which will likely correspond to the sodium adduct [M+Na]⁺ or protonated molecule [M+H]⁺.

-

For [M+Na]⁺, the most abundant peak should be centered around m/z 797.91 (774.93 + 22.98).

-

Confirm the presence of repeating PEG units by observing peaks separated by approximately 44.03 Da (mass of C₂H₄O).

-

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

Objective: To verify the presence of the terminal propargyl and methyl ether functional groups.

Methodology:

-

Instrumentation: 400 MHz Nuclear Magnetic Resonance (NMR) Spectrometer.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum with 16-32 scans.

-

-

Data Analysis (Expected Chemical Shifts):

-

δ ≈ 2.4 ppm (triplet): Terminal alkyne proton (-C≡C-H ).

-

δ ≈ 4.2 ppm (doublet): Methylene (B1212753) protons adjacent to the alkyne group (-O-CH₂ -C≡CH).

-

δ ≈ 3.65 ppm (large multiplet): Repeating methylene protons of the PEG backbone (-O-CH₂ -CH₂ -O-).

-

δ ≈ 3.38 ppm (singlet): Terminal methyl ether protons (CH₃ -O-).

-

Integration of the peak areas should correspond to the proton ratios (e.g., the integral of the methyl singlet at 3.38 ppm should be approximately 3 times that of the alkyne triplet at 2.4 ppm).

-

References

- 1. m-PEG17-propargyl, 146185-77-5 | BroadPharm [broadpharm.com]

- 2. This compound | CAS#:146185-77-5 | Chemsrc [chemsrc.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. tebubio.com [tebubio.com]

- 5. scbt.com [scbt.com]

- 6. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 7. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 8. medchemexpress.com [medchemexpress.com]

Propargyl-PEG17-methane: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG17-methane is a heterobifunctional linker molecule of significant interest in the field of drug development, particularly in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that co-opt the body's natural protein degradation machinery to eliminate disease-causing proteins. The linker component of a PROTAC is crucial as it connects the target protein binder and the E3 ligase ligand, and its composition and length significantly impact the efficacy of the resulting PROTAC.

Synthesis of this compound

A highly efficient and widely used method for the synthesis of propargyl ethers from alcohols is the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, in this case, a propargyl halide.

The proposed synthesis of this compound involves the reaction of Poly(ethylene glycol) methyl ether with 17 ethylene (B1197577) glycol repeat units (mPEG17-OH) with a suitable propargyl halide (e.g., propargyl bromide) in the presence of a strong base.

Experimental Protocol: A Representative Williamson Ether Synthesis

This protocol is a representative example for the synthesis of a mPEG-propargyl ether and can be adapted for this compound.

Materials:

-

Poly(ethylene glycol) methyl ether (mPEG17-OH)

-

Propargyl bromide (80% solution in toluene)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Magnesium sulfate (B86663) (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution)

Procedure:

-

Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with mPEG17-OH (1 equivalent). Anhydrous THF is added to dissolve the starting material.

-

Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.2 equivalents) is added portion-wise to the stirred solution. The reaction mixture is allowed to stir at 0 °C for 30 minutes and then warmed to room temperature and stirred for an additional 1 hour, or until hydrogen gas evolution ceases.

-

Propargylation: The reaction mixture is cooled back to 0 °C. Propargyl bromide (1.5 equivalents) is added dropwise via syringe. The reaction is allowed to slowly warm to room temperature and stirred overnight under a nitrogen atmosphere.

-

Quenching and Extraction: The reaction is cautiously quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is then transferred to a separatory funnel and extracted three times with diethyl ether.

-

Washing and Drying: The combined organic layers are washed with water and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure this compound.

Synthesis Workflow

Representative Williamson Ether Synthesis Workflow.

Characterization of this compound

Thorough characterization is essential to confirm the successful synthesis and purity of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: Proton NMR is used to confirm the presence of the key functional groups in the molecule. The expected chemical shifts (in CDCl₃) are:

| Protons | Expected Chemical Shift (ppm) |

| Methoxy group (-OCH₃) | ~3.38 (s, 3H) |

| PEG backbone (-CH₂CH₂O-) | ~3.64 (br s) |

| Propargyl methylene (B1212753) protons (-O-CH₂-C≡CH) | ~4.20 (d, 2H) |

| Acetylenic proton (-C≡CH) | ~2.42 (t, 1H) |

¹³C NMR Spectroscopy: Carbon NMR provides further structural confirmation. The expected chemical shifts (in CDCl₃) are:

| Carbon | Expected Chemical Shift (ppm) |

| Methoxy carbon (-OCH₃) | ~59.0 |

| PEG backbone carbons (-CH₂CH₂O-) | ~70.5 |

| Propargyl methylene carbon (-O-CH₂-C≡CH) | ~58.5 |

| Acetylenic carbon (-O-CH₂-C≡CH) | ~79.8 |

| Acetylenic carbon (-C≡CH) | ~74.8 |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized this compound. Due to the polymeric nature of PEGs, the mass spectrum will show a distribution of peaks corresponding to the different chain lengths. Electrospray ionization (ESI) is a common technique for analyzing PEG derivatives. The expected mass for the most abundant isotope of this compound (C₃₆H₇₀O₁₇) is approximately 774.46 g/mol . The observed spectrum would typically show a series of peaks corresponding to [M+Na]⁺ or [M+K]⁺ adducts.

| Ion | Expected m/z |

| [M+Na]⁺ | ~797.45 |

| [M+K]⁺ | ~813.42 |

Application in PROTACs

This compound serves as a versatile linker for the construction of PROTACs. The terminal propargyl group allows for efficient conjugation to an azide-functionalized molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as a "click" reaction. This reaction is highly specific and proceeds with high yield under mild conditions, making it ideal for the assembly of complex biomolecules.

PROTAC Assembly Workflow

General workflow for PROTAC synthesis using a propargyl-PEG linker.

Conclusion

This technical guide has outlined a representative synthesis and characterization strategy for this compound. The Williamson ether synthesis provides a reliable method for its preparation, and a combination of NMR spectroscopy and mass spectrometry can be used to confirm its structure and purity. As a key building block in the development of PROTACs, the availability of well-characterized this compound is crucial for advancing this promising therapeutic modality. Researchers and drug development professionals can utilize the information provided herein to guide their synthetic efforts and ensure the quality of their linker molecules.

The Strategic Imperative of PEG Linkers in PROTAC Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target Protein of Interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker. It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1]

This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

The Multifaceted Role of PEG Linkers

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a desirable balance of flexibility and hydrophilicity.[2] This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.

Enhancing Solubility and Physicochemical Properties: The ether oxygens in the PEG backbone increase the hydrophilicity of the PROTAC molecule, which can significantly improve its aqueous solubility.[2] This is a critical parameter for drug development, impacting formulation, administration, and bioavailability. By systematically varying the number of PEG units, researchers can fine-tune the physicochemical properties of the PROTAC.[3]

Modulating Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous. It has been proposed that flexible linkers can adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane, a phenomenon sometimes referred to as the "chameleon effect," thereby facilitating cell entry.[4]

Optimizing Ternary Complex Formation: The primary role of the linker is to bridge the POI and the E3 ligase, enabling the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[4] The length and flexibility of the PEG linker are paramount. An optimal linker length is crucial for inducing favorable protein-protein interactions between the POI and the E3 ligase, which enhances the stability of the ternary complex—a phenomenon known as positive cooperativity.[3]

-

A linker that is too short may lead to steric hindrance, preventing the formation of a stable complex.[5]

-

A linker that is too long can result in an entropic penalty upon binding and may not effectively bring the two proteins into the correct orientation for efficient ubiquitination.[5]

Quantitative Analysis of PEG Linker Modifications

The optimal linker length is highly dependent on the specific POI-E3 ligase pair and must be determined empirically. The following tables summarize quantitative data from various studies, illustrating the impact of linker length on PROTAC performance.

| PROTAC Target | E3 Ligase | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| TBK1 | VHL | < 12 | No degradation | - | [5] |

| 21 | 3 | 96% | [5] | ||

| 29 | 292 | 76% | [3][5] | ||

| ERα | VHL | 9 | >10,000 | ~50% | [5] |

| 12 | ~5,000 | ~75% | [5] | ||

| 16 | ~1,000 | ~95% | [5] | ||

| 19 | ~5,000 | ~70% | [5] | ||

| BTK | Cereblon | NC-1 (PEG3) | 2.2 | 97% | [6] |

| RC-1 (PEG2) | 16 | 97% | [6] | ||

| IR-1 (PEG4) | 10 | 98% | [6] | ||

| RC-2 (PEG6) | 100 | 95% | [6] |

Table 1: Impact of Linker Length on PROTAC Degradation Efficacy. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are shown for PROTACs targeting Tank-binding kinase 1 (TBK1), Estrogen Receptor α (ERα), and Bruton's tyrosine kinase (BTK) with linkers of varying lengths. Data is compiled from multiple sources.[3][5][6]

| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Permeability (Papp, 10⁻⁶ cm/s) |

| SMARCA2 Degrader 1 | PEG2 | 850 | 3.5 | 150 | 1.2 |

| SMARCA2 Degrader 2 | PEG4 | 938 | 3.2 | 168 | 0.8 |

| SMARCA2 Degrader 3 | PEG6 | 1026 | 2.9 | 186 | 0.5 |

| BRD4 Degrader 1 | PEG3 | 785 | 2.8 | 145 | 2.5 |

| BRD4 Degrader 2 | PEG5 | 873 | 2.5 | 163 | 1.9 |

Table 2: Influence of PEG Linker Length on Physicochemical Properties and Permeability. Data is illustrative and compiled from various sources in the literature.[1] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; Papp, apparent permeability coefficient from PAMPA assays.

Visualizing PROTAC Concepts

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This protocol is used to quantify the reduction in the level of a target protein following PROTAC treatment.[7]

Materials:

-

Cell Line: Appropriate cell line expressing the POI.

-

PROTAC Compound: Stock solution in DMSO.

-

Vehicle Control: DMSO.

-

Cell Culture Medium and Supplements.

-

Ice-cold Phosphate-Buffered Saline (PBS).

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

4x Laemmli Sample Buffer.

-

SDS-PAGE Gels and Electrophoresis Apparatus.

-

PVDF or Nitrocellulose Membranes and Transfer System.

-

Blocking Buffer: 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody: Specific for the POI.

-

Loading Control Primary Antibody: e.g., anti-GAPDH or anti-β-actin.

-

HRP-conjugated Secondary Antibody.

-

Enhanced Chemiluminescence (ECL) Substrate.

-

Imaging System.

Procedure:

-

Cell Seeding and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response range of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[8]

-

Cell Lysis: Aspirate the media and wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[8]

-

Lysate Preparation: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.[7]

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

-

Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to a final 1x concentration and boil at 95°C for 5-10 minutes.[8]

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel and subsequently transfer the separated proteins to a PVDF membrane.[7]

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.[7]

-

-

Detection: Add the ECL substrate and visualize the protein bands using an imaging system.[8]

-

Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[7]

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

This assay measures the formation and stability of the POI-PROTAC-E3 ligase ternary complex.[9]

Materials:

-

SPR Instrument and Sensor Chips (e.g., NTA or CM5).

-

Immobilization Buffer and Running Buffer (e.g., HBS-EP+).

-

Purified, biotinylated E3 ligase (or His-tagged for NTA chip).

-

Purified POI.

-

PROTAC compound.

-

Regeneration Solution.

Procedure:

-

Ligand Immobilization: Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip surface to a target response level. For a His-tagged E3 ligase, use an NTA sensor chip.[10]

-

Binary Interaction (PROTAC-E3 Ligase): To determine the direct binding affinity, inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface. Fit the resulting sensorgrams to a suitable binding model to calculate the dissociation constant (KD).

-

Binary Interaction (PROTAC-POI): A similar experiment can be performed by immobilizing the POI and injecting the PROTAC as the analyte.

-

Ternary Complex Formation:

-

Prepare a series of solutions containing a fixed, saturating concentration of the POI mixed with varying concentrations of the PROTAC.

-

Inject these mixtures over the immobilized E3 ligase surface. An increase in binding response compared to the PROTAC-only injection indicates ternary complex formation.[9]

-

-

Data Analysis:

-

Measure the binding affinity (KD) for both the binary (PROTAC to E3) and ternary (PROTAC+POI to E3) interactions.

-

Calculate the cooperativity factor (α = KDbinary / KDternary).

-

α > 1: Positive cooperativity, indicating the ternary complex is more stable than the binary complex.

-

α < 1: Negative cooperativity (steric hindrance).

-

α = 1: No cooperativity.[9]

-

-

-

Regeneration: After each cycle, inject the regeneration solution to remove the bound analytes and prepare the surface for the next injection.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive permeability of a PROTAC across an artificial lipid membrane, predicting its potential for gastrointestinal absorption.[11]

Materials:

-

PAMPA "Sandwich": A 96-well filter donor plate and a 96-well acceptor plate.

-

Artificial Membrane Solution: e.g., 1-2% lecithin (B1663433) in dodecane.[12]

-

Assay Buffer: PBS, pH 7.4.

-

PROTAC Compound: Stock solution in DMSO.

-

Control Compounds: High permeability (e.g., testosterone) and low permeability (e.g., methotrexate) controls.

-

Plate Reader or LC-MS/MS system for quantification.

Procedure:

-

Prepare Acceptor Plate: Add 300 µL of assay buffer to each well of the 96-well acceptor plate.

-

Coat Donor Plate: Carefully apply 5 µL of the artificial membrane solution onto the filter of each well in the donor plate. Allow it to impregnate the filter for 5-10 minutes.[12]

-

Prepare Donor Solutions: Prepare the PROTAC and control compounds in the assay buffer at a known starting concentration (e.g., 10-50 µM), typically with a small percentage of DMSO (e.g., 0.5-1%).[13]

-

Start Assay: Add 150-200 µL of the donor solutions to the wells of the coated donor plate.[12]

-

Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the membrane is in contact with the buffer in the acceptor wells. Incubate the "sandwich" assembly at room temperature for a defined period (e.g., 5 to 18 hours) in a humidified chamber to prevent evaporation.

-

Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

-

Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the following equation:

Papp = [-ln(1 - CA/Cequilibrium)] * (VD * VA) / ((VD + VA) * Area * Time)

Where CA is the concentration in the acceptor well, Cequilibrium is the theoretical equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.[14]

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. By systematically evaluating linker length and composition using the robust experimental protocols detailed in this guide, researchers can accelerate the development of potent and selective protein degraders, unlocking the full therapeutic potential of this transformative modality.

References

- 1. benchchem.com [benchchem.com]

- 2. precisepeg.com [precisepeg.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. aragen.com [aragen.com]

- 10. o2hdiscovery.co [o2hdiscovery.co]

- 11. PAMPA | Evotec [evotec.com]

- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 13. enamine.net [enamine.net]

- 14. bioassaysys.com [bioassaysys.com]

Propargyl-PEG17-methane: A Technical Guide for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Propargyl-PEG17-methane, a heterobifunctional linker increasingly utilized in the fields of bioconjugation, targeted drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Chemical Identity and Properties

This compound is a polyethylene (B3416737) glycol (PEG) derivative characterized by a terminal propargyl group (an alkyne) and, typically, a methoxy-capped terminus, giving rise to the "methane" nomenclature in some supplier catalogues. The PEG17 chain consists of 17 repeating ethylene (B1197577) glycol units, which imparts hydrophilicity to the molecule. This increased water solubility is a critical attribute, often enhancing the pharmacokinetic properties of the final bioconjugate.[1]

Two primary CAS numbers are associated with this compound, reflecting minor variations in nomenclature or supplier-specific registrations:

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 146185-77-5 or 2169967-47-7[1][2][3][4] |

| Molecular Formula | C₃₆H₇₀O₁₇[4] |

| Molecular Weight | Approximately 774.93 g/mol [4] |

Table 2: Physicochemical and Handling Properties of this compound

| Property | Value/Recommendation |

| Appearance | White to off-white solid or viscous oil |

| Purity | Typically >95% |

| Solubility | Soluble in water and most organic solvents (e.g., DMSO, DMF, DCM) |

| Storage Conditions | Store at -20°C for long-term stability[1] |

Core Functionality and Applications

The primary utility of this compound lies in its terminal propargyl group, which serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2][3] This highly efficient and specific reaction allows for the covalent ligation of the PEG linker to a molecule bearing an azide (B81097) functional group, forming a stable triazole linkage.[1][2]

The hydrophilic PEG spacer offers several advantages in bioconjugation:

-

Enhanced Solubility: Improves the aqueous solubility of hydrophobic molecules.

-

Improved Pharmacokinetics: The PEG chain can increase the hydrodynamic radius of a therapeutic, reducing renal clearance and extending its circulation half-life.

-

Reduced Immunogenicity: Can shield the conjugated molecule from the host's immune system.

-

Flexible Spacer: The PEG chain provides a flexible connection between two conjugated molecules, which can be critical for maintaining the biological activity of each component.

Application in PROTAC Development

A prominent application of this compound is in the synthesis of PROTACs.[3][5] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins.[3] A PROTAC consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3]

This compound is an ideal candidate for the linker component. Its length and flexibility are crucial for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the mechanism of action for a PROTAC, highlighting the role of the linker in facilitating the targeted degradation of a protein of interest (POI).

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating this compound to an azide-containing molecule.

Materials:

-

This compound

-

Azide-functionalized molecule (e.g., a protein, peptide, or small molecule)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Anhydrous DMSO or DMF

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a 10 mM stock solution of the azide-functionalized molecule in a compatible solvent.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 250 mM stock solution of THPTA in water.

-

Freshly prepare a 500 mM stock solution of sodium ascorbate in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-functionalized molecule to the desired final concentration in buffer.

-

Add this compound to the reaction mixture (typically 1.5-3 equivalents relative to the azide).

-

Prepare a premix of CuSO₄ and THPTA by adding 1 equivalent of CuSO₄ to 5 equivalents of THPTA.

-

Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 0.5-1 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

-

-

Reaction Conditions:

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can be gently agitated.

-

Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS or SDS-PAGE for protein conjugations).

-

-

Purification:

-

Upon completion, the reaction mixture can be purified to remove excess reagents and byproducts.

-

For protein conjugates, size-exclusion chromatography (SEC) or dialysis are common purification methods.

-

For small molecule conjugates, purification can be achieved by preparative HPLC or flash column chromatography.

-

Characterization of the Conjugate

The successful conjugation should be confirmed by appropriate analytical techniques.

Table 3: Analytical Techniques for Characterization

| Technique | Purpose |

| LC-MS | To confirm the molecular weight of the final conjugate. |

| ¹H NMR | To verify the formation of the triazole ring and the presence of the PEG chain. |

| SDS-PAGE | For protein conjugates, to visualize the increase in molecular weight upon PEGylation. |

| HPLC | To assess the purity of the final conjugate. |

Experimental Workflow for PROTAC Synthesis

The following diagram outlines a typical workflow for the synthesis of a PROTAC using this compound as a linker.

Caption: A general workflow for the synthesis and evaluation of a PROTAC.

Supplier Information

This compound and its variants are available from a number of chemical suppliers specializing in PEG linkers and reagents for bioconjugation.

Table 4: Representative Suppliers

| Supplier | Product Name Example |

| BroadPharm | m-PEG17-propargyl[1] |

| MedChemExpress | This compound[3][4] |

| Sigma-Aldrich | This compound[3] |

| Chemsrc | This compound[2] |

| TargetMol | This compound |

Note: Availability and product nomenclature may vary. It is recommended to search by CAS number for the most accurate results.

Conclusion

This compound is a versatile and valuable tool for researchers in drug development and chemical biology. Its well-defined structure, hydrophilic properties, and reactivity in "click" chemistry make it an excellent choice for a linker in the construction of complex biomolecules, particularly in the rapidly advancing field of targeted protein degradation with PROTACs. The information and protocols provided in this guide are intended to serve as a comprehensive resource to facilitate the successful application of this reagent in research and development.

References

- 1. Investigation of the copper(i) catalysed azide–alkyne cycloaddition reactions (CuAAC) in molten PEG2000 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Targeted Protein Degradation Systems: Controlling Protein Stability Using E3 Ubiquitin Ligases in Eukaryotic Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Hydrophilicity of Propargyl-PEG17-methane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the hydrophilic properties of Propargyl-PEG17-methane, a heterobifunctional linker crucial in bioconjugation and drug delivery systems. The inherent hydrophilicity, conferred by its 17-unit polyethylene (B3416737) glycol (PEG) chain, is a key determinant of its efficacy in biological applications, influencing the solubility, biocompatibility, and pharmacokinetic profiles of the molecules it modifies.

This compound is a versatile tool in the field of bioconjugation, primarily utilized as a PEG-based PROTAC linker.[1] Its structure features a terminal propargyl group, which contains an alkyne that readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions.[1][2] This allows for the stable and efficient linkage to molecules containing azide (B81097) groups. The hydrophilic PEG spacer significantly increases the aqueous solubility of the resulting conjugates.[3]

Hydrophilicity Profile: Quantitative Data

| Hydrophilicity Parameter | Symbol | Expected Value for this compound | Rationale and Comparative Data |

| Water Solubility | S | High | Polyethylene glycols are known for their high water solubility.[4] For instance, even lower molecular weight PEGs are freely miscible with water.[5] Short-chain PEGs, in particular, exhibit high water solubility.[6] The 17 ethylene (B1197577) glycol repeat units are expected to render this molecule highly soluble in aqueous media.[3] |

| Octanol-Water Partition Coefficient | LogP | Negative | A negative LogP value indicates a preference for the aqueous phase, signifying hydrophilicity.[7] Given the dominant PEG chain, a negative LogP is anticipated. For comparison, the sulfonated, water-soluble crosslinker BS3 has a calculated LogP of -4.34.[8] |

| Contact Angle | θ | Low (< 30°) | The contact angle of water on a surface coated with this molecule is expected to be low, indicating good wettability.[9] Self-assembled monolayers of hydrophilic materials, such as those with carboxylate groups, can exhibit contact angles in the order of 20°.[10] |

Experimental Protocols for Hydrophilicity Determination

To obtain precise quantitative data for this compound, the following detailed experimental protocols are recommended.

Determination of Aqueous Solubility via PEG Precipitation Method

This method provides an extrapolated solubility value and is suitable for high-throughput screening.

Materials:

-

This compound

-

Polyethylene glycol (PEG) 10k

-

50 mM histidine buffer, pH 6.0

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound at a known concentration (e.g., 10 mg/mL) in 50 mM histidine buffer (pH 6.0).

-

Prepare a 40% (w/v) stock solution of PEG 10k in the same buffer.

-

In a 96-well plate, create a concentration gradient of PEG by mixing varying ratios of the this compound solution and the PEG 10k solution in each well, maintaining a constant final volume (e.g., 200 µL).[11]

-

Allow the plate to equilibrate for a set period (e.g., 1 hour) at a controlled temperature (e.g., 20°C).

-

Measure the absorbance of each well at a wavelength where the precipitated protein or molecule absorbs (e.g., 280 nm for proteins, or a suitable wavelength for other molecules) to determine the onset of precipitation.

-

The apparent solubility can be determined by identifying the PEG concentration at which precipitation begins. While this method gives a comparative or apparent solubility, it is a powerful tool for comparing different molecules.[11]

Determination of Octanol-Water Partition Coefficient (LogP) via Shake-Flask Method

This is the gold standard method for experimental LogP determination.[12]

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Centrifuge tubes

-

Vortex mixer

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Prepare a stock solution of this compound in the aqueous phase (water pre-saturated with n-octanol).

-

Add a known volume of this solution to a centrifuge tube containing a known volume of the organic phase (n-octanol pre-saturated with water).[13]

-

Securely cap the tube and shake vigorously using a vortex mixer for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.

-

Allow the phases to separate completely. Centrifugation may be required to ensure clear separation.

-

Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

-

Quantify the concentration of this compound in each aliquot using a suitable analytical method like HPLC.[14]

-

Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[7]

-

The LogP is the logarithm (base 10) of the partition coefficient.[7]

Determination of Surface Wettability via Contact Angle Goniometry

This protocol measures the contact angle of a water droplet on a surface functionalized with this compound.

Materials:

-

This compound with a suitable anchor group for surface attachment (e.g., a thiol for gold surfaces)

-

Substrate (e.g., gold-coated silicon wafer)

-

Contact angle goniometer with a high-resolution camera and software[15]

-

High-purity deionized water

Procedure:

-

Prepare a self-assembled monolayer (SAM) of the this compound derivative on the chosen substrate. This typically involves immersing the clean substrate in a dilute solution of the molecule for a specified time.

-

Rinse the functionalized substrate thoroughly with an appropriate solvent to remove any non-adsorbed molecules and dry it under a stream of inert gas (e.g., nitrogen).

-

Place the substrate on the sample stage of the contact angle goniometer.[16]

-

Using the instrument's automated syringe, carefully dispense a small droplet of deionized water (e.g., 2-5 µL) onto the surface. This is known as the sessile drop method.[17]

-

Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

-

The software analyzes the droplet shape and calculates the contact angle between the droplet and the surface.[9]

-

Repeat the measurement at multiple locations on the surface to ensure reproducibility and obtain an average value.[10]

Visualizations: Logical and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. interchim.fr [interchim.fr]

- 3. Propargyl-PEG4-Methane - CD Bioparticles [cd-bioparticles.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Solubility of Naproxen in Polyethylene Glycol 200 + Water Mixtures at Various Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Short-Chain PEG Mixed-Monolayer Protected Gold Clusters Increase Clearance and Red Blood Cell Counts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acdlabs.com [acdlabs.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. users.aalto.fi [users.aalto.fi]

- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 11. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 14. agilent.com [agilent.com]

- 15. brighton-science.com [brighton-science.com]

- 16. Contact Angle Goniometry | Materials Research Laboratory | Illinois [mrl.illinois.edu]

- 17. nanoscience.com [nanoscience.com]

Methodological & Application

Application Notes and Protocols for Propargyl-PEG17-Methane Conjugation to Proteins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the conjugation of Propargyl-PEG17-methane to azide-modified proteins via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry." This method allows for the site-specific PEGylation of proteins, a crucial technique for enhancing the therapeutic properties of biologics, including improving solubility, extending circulating half-life, and reducing immunogenicity.[1][2][3][4][5][6]

Introduction

This compound is a chemical modification reagent containing a terminal alkyne group. This alkyne moiety can react specifically and efficiently with an azide (B81097) group introduced into a protein to form a stable triazole linkage.[7] This bioorthogonal reaction is highly specific and can be performed under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules.[7] Common applications for proteins conjugated with this compound include the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[8][][10][11][12]

Principle of the Reaction

The core of the conjugation method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). In this reaction, a cuprous ion (Cu+) catalyzes the 1,3-dipolar cycloaddition between the terminal alkyne of this compound and an azide group on the protein. The reaction is typically carried out using a copper(II) salt (e.g., CuSO₄) and a reducing agent, such as sodium ascorbate (B8700270), to generate the active Cu(I) species in situ.[13][14][15] To enhance reaction efficiency and protect the protein from oxidative damage, a copper-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included.[13][14][15][16]

Experimental Protocols

Materials

-

Azide-modified protein

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Aminoguanidine (B1677879) hydrochloride (optional, to scavenge reactive byproducts)[7][16]

-

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4, degassed)

-

Solvent for this compound (e.g., DMSO or DMF)

-

Purification system (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX))[17][18][]

Experimental Workflow

Detailed Protocol

-

Preparation of Reagents:

-

Azide-Modified Protein: Dissolve the azide-modified protein in a degassed reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.

-

This compound Stock Solution: Prepare a 10-100 mM stock solution of this compound in an organic solvent like DMSO or DMF.

-

Copper(II) Sulfate Stock Solution: Prepare a 20 mM stock solution of CuSO₄ in deionized water.

-

THPTA Stock Solution: Prepare a 50 mM stock solution of THPTA in deionized water.

-

Sodium Ascorbate Stock Solution: Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water. It is crucial to use a fresh solution as ascorbate can readily oxidize.[15]

-

-

Conjugation Reaction:

-

In a microcentrifuge tube, add the azide-modified protein solution.

-

Add the this compound stock solution to achieve the desired molar excess over the protein (typically 10-50 fold excess).

-

Prepare a premix of the copper catalyst by combining the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of Cu:THPTA is commonly used.[13]

-

Add the copper/THPTA premix to the reaction mixture. The final concentration of CuSO₄ is typically in the range of 50-250 µM.[13]

-

If using, add aminoguanidine to a final concentration of 5 mM.[13]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[15]

-

-

Purification of the PEGylated Protein:

-

Following incubation, remove unreacted this compound and other small molecules using a suitable purification method.

-

Size-Exclusion Chromatography (SEC): This is an effective method for separating the larger PEGylated protein from smaller reactants.[17][]

-

Ion-Exchange Chromatography (IEX): IEX can be used to separate PEGylated proteins from the unPEGylated form, as the PEG chains can shield the protein's surface charges.[17][]

-

Hydrophobic Interaction Chromatography (HIC): HIC can also be employed for the purification of PEGylated proteins.[18][]

-

-

Characterization of the Conjugate:

-

SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a band shift, with the PEGylated protein migrating slower than the unmodified protein.

-

Mass Spectrometry: Use mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the molecular weight of the conjugate and determine the degree of PEGylation.

-

UV-Vis Spectroscopy: Determine the protein concentration by measuring the absorbance at 280 nm.

-

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the conjugation of this compound to proteins. These values should be considered as a starting point and may require optimization for specific proteins and applications.

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can promote aggregation. |

| Molar Ratio (PEG:Protein) | 10:1 to 50:1 | Higher ratios can increase conjugation efficiency but may lead to multiple PEGylations if multiple azide sites are present. |

| Copper(II) Sulfate Concentration | 50 - 250 µM | Higher concentrations can increase reaction rate but also risk protein damage.[13] |

| Ligand (THPTA) to Copper Ratio | 5:1 | The ligand stabilizes the Cu(I) catalyst and protects the protein.[13] |

| Sodium Ascorbate Concentration | 1 - 5 mM | A 3- to 10-fold excess over copper is recommended.[16] |

| Reaction Time | 1 - 4 hours | Can be optimized by monitoring reaction progress. |

| Reaction Temperature | Room Temperature (20-25 °C) | |

| Expected Conjugation Efficiency | > 90% | Highly dependent on the specific protein and reaction conditions. |

| Protein Recovery | > 80% | Dependent on the purification method. |

Application-Specific Signaling Pathways

Antibody-Drug Conjugate (ADC) Internalization and Payload Release

ADCs are designed to deliver a cytotoxic payload specifically to cancer cells. The antibody component binds to a tumor-associated antigen on the cell surface, leading to internalization of the ADC.[]

PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[8][10][11][12]

References

- 1. creativepegworks.com [creativepegworks.com]

- 2. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 3. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Protein PEGylation for cancer therapy: bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 8. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. jenabioscience.com [jenabioscience.com]

- 14. researchgate.net [researchgate.net]

- 15. lumiprobe.com [lumiprobe.com]

- 16. benchchem.com [benchchem.com]

- 17. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for Propargyl-PEG17-methane in CuAAC Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG17-methane is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) linker containing a terminal alkyne group. This functional group makes it an ideal reagent for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry reactions.[1][2][3] CuAAC is a highly efficient and bioorthogonal ligation reaction that forms a stable triazole linkage between an alkyne and an azide (B81097).[1][2][3]

The PEG17 linker consists of 17 ethylene (B1197577) glycol units, providing a long, flexible, and hydrophilic spacer. These properties are highly advantageous in various bioconjugation and drug development applications. The hydrophilicity of the PEG chain can enhance the solubility and reduce the aggregation of conjugated biomolecules, while the defined length of the linker allows for precise control over the distance between conjugated moieties.[4]

This compound is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][5][6] In PROTAC design, the linker plays a critical role in connecting a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand, facilitating the formation of a productive ternary complex for subsequent protein degradation.[1][2]

Key Applications

-

PROTAC Synthesis: Serves as a flexible linker to connect the two active moieties of a PROTAC molecule.[1][2][5][6]

-

Bioconjugation: Enables the PEGylation of proteins, peptides, antibodies, and other biomolecules to improve their pharmacokinetic and pharmacodynamic properties.[4][7]

-

Drug Delivery: Facilitates the attachment of targeting ligands or imaging agents to drug delivery systems.

-

Surface Modification: Used to functionalize surfaces for various biomedical and research applications.

Chemical Properties

| Property | Value |

| Chemical Name | 1-(2-Propyn-1-yloxy)-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53-heptadecaoxa-2-henicosane |

| Molecular Formula | C₃₈H₇₄O₁₈ |

| Molecular Weight | 827.0 g/mol |

| Appearance | White to off-white solid or viscous oil |

| Solubility | Soluble in water and most organic solvents |

| Purity | Typically >95% |

Experimental Protocols

General Protocol for CuAAC Reaction with this compound

This protocol provides a general guideline for the CuAAC reaction. Optimal conditions may vary depending on the specific substrates and should be determined empirically.

Materials:

-

This compound

-

Azide-containing molecule (e.g., protein, peptide, small molecule)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Degassed solvents (e.g., water, DMSO, t-butanol)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO or an appropriate solvent.

-

Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO/t-butanol.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-containing molecule to the desired final concentration in the reaction buffer.

-

Add this compound to the reaction mixture. A molar excess (e.g., 1.5 to 5 equivalents relative to the azide) is recommended to drive the reaction to completion.

-

Add the copper-stabilizing ligand (THPTA or TBTA) to the reaction mixture. A typical final concentration is 1-5 mM.

-

Add CuSO₄ to the reaction mixture. A typical final concentration is 0.1-1 mM.

-

Vortex the mixture gently.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding freshly prepared sodium ascorbate. A typical final concentration is 1-5 mM.

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation, which may be preferable for sensitive biomolecules.

-

-

Reaction Monitoring and Purification:

-

Monitor the reaction progress by a suitable analytical method, such as LC-MS or SDS-PAGE (for protein conjugation).

-

Once the reaction is complete, the product can be purified by methods appropriate for the specific conjugate, such as size-exclusion chromatography, affinity chromatography, or dialysis.

-

Quantitative Data for a Typical CuAAC Reaction

The following table provides representative data for a CuAAC reaction, although specific results will vary based on the reactants and conditions.

| Parameter | Value |

| Reactants | Azide-functionalized peptide and this compound |

| Molar Ratio (Alkyne:Azide) | 3:1 |

| Catalyst System | CuSO₄ (0.5 mM), Sodium Ascorbate (2.5 mM), THPTA (2.5 mM) |

| Solvent | PBS, pH 7.4 |

| Temperature | 25°C |

| Reaction Time | 2 hours |

| Conversion Yield | >95% (as determined by LC-MS) |

Visualizations

General CuAAC Reaction Workflow

Caption: A generalized experimental workflow for a CuAAC reaction.

PROTAC Synthesis and Mechanism of Action

Caption: Synthesis of a PROTAC and its cellular mechanism of action.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Reaction Yield | Inefficient catalysis | Use freshly prepared sodium ascorbate. Ensure all aqueous solutions are degassed to prevent oxidation of Cu(I). Increase the concentration of the catalyst system. |

| Steric hindrance | Increase the reaction time and/or temperature (if the biomolecule is stable). | |

| Incorrect stoichiometry | Optimize the molar ratio of this compound to the azide-containing molecule. | |

| Side Product Formation | Oxidation of Cu(I) | Increase the concentration of the reducing agent and/or the stabilizing ligand. |

| Non-specific reactions | Ensure the azide and alkyne functionalities are the most reactive groups under the reaction conditions. | |

| Precipitation of Reactants | Poor solubility | Add a co-solvent such as DMSO or t-butanol (up to 50% v/v). Ensure the final concentration of reactants is below their solubility limit. |

Conclusion

This compound is a versatile and valuable tool for researchers in chemistry, biology, and drug development. Its application in CuAAC click chemistry enables the efficient and specific conjugation of molecules for a wide range of applications, most notably in the rapidly advancing field of PROTACs. The protocols and information provided herein serve as a comprehensive guide for the successful implementation of this compound in your research endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | CAS#:146185-77-5 | Chemsrc [chemsrc.com]

- 4. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tebubio.com [tebubio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

Application of Propargyl-PEG17-methane in Targeted Protein Degradation: A Guide for Researchers

Harnessing PEGylation for Enhanced Protein Degradation: Application Notes and Protocols for Propargyl-PEG17-methane

For Researchers, Scientists, and Drug Development Professionals.

This compound is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) linker designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This heterobifunctional linker features a terminal propargyl group for facile conjugation to azide-bearing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient click chemistry reaction. The 17-unit PEG chain imparts favorable physicochemical properties to the resulting PROTAC, such as increased hydrophilicity and improved cell permeability, which are critical for effective targeted protein degradation.

PROTACs are bifunctional molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1] A PROTAC consists of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker plays a pivotal role in the efficacy of a PROTAC by optimizing the spatial arrangement of the POI and the E3 ligase to facilitate the formation of a productive ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.[2]

The this compound linker offers a strategic advantage in PROTAC design by providing a long, flexible spacer that can enhance the formation of the ternary complex. Its hydrophilic nature can help to overcome solubility issues often encountered with large, complex PROTAC molecules.[2]

Quantitative Data Summary

While specific degradation data for PROTACs utilizing the this compound linker is not extensively published, the following tables provide illustrative data representative of PROTACs employing long-chain PEG linkers. These values are intended to serve as a general guide for expected performance.

Table 1: Representative Degradation Efficiency of a Hypothetical PROTAC Utilizing a Long-Chain PEG Linker

| Parameter | Value | Cell Line | Treatment Time (hours) |

| DC50 (nM) | 25 | HeLa | 24 |

| Dmax (%) | >90 | HeLa | 24 |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Representative Binding Affinity of a Hypothetical PROTAC Utilizing a Long-Chain PEG Linker

| Parameter | Value (nM) | Target Protein | E3 Ligase |

| Kd (Target Protein) | 50 | Target X | - |

| Kd (E3 Ligase) | 250 | - | CRBN |

| Ternary Complex Kd | 15 | Target X | CRBN |

Kd: Dissociation constant.

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the mechanism of action of a PROTAC molecule in inducing the degradation of a target protein.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Evaluation

The following diagram outlines the typical experimental workflow for the synthesis and evaluation of a PROTAC.

Caption: A typical workflow for PROTAC synthesis and evaluation.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound via Click Chemistry

This protocol describes a general method for the synthesis of a PROTAC using this compound, an azide-functionalized POI ligand, and an E3 ligase ligand.

Materials:

-

Azide-functionalized POI ligand

-

E3 ligase ligand with a suitable functional group for attachment to the PEG linker (e.g., carboxylic acid)

-

This compound

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Water

-

Coupling agents (if attaching E3 ligase ligand to the linker first): HATU, DIPEA

-

Purification: Preparative HPLC

Procedure:

Step 1: Attachment of E3 Ligase Ligand to this compound (if necessary)

This step is required if the E3 ligase ligand is not already attached to a compatible linker.

-

Dissolve the E3 ligase ligand (with a carboxylic acid) and this compound in anhydrous DMF.

-

Add HATU and DIPEA to the reaction mixture.

-

Stir at room temperature for 4-6 hours or until the reaction is complete as monitored by LC-MS.

-

Purify the product by preparative HPLC to obtain the E3 ligase ligand-linker conjugate.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Dissolve the azide-functionalized POI ligand and the propargyl-functionalized E3 ligase ligand-linker conjugate in a mixture of t-butanol and water (1:1).

-

In a separate vial, prepare a fresh solution of copper(II) sulfate in water.

-

In another vial, prepare a fresh solution of sodium ascorbate in water.

-

Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Once the reaction is complete, purify the final PROTAC product by preparative HPLC.

-

Confirm the identity and purity of the final product by LC-MS and NMR.

Protocol 2: Western Blot for Protein Degradation

This protocol details the quantification of target protein degradation in cells treated with the synthesized PROTAC.

Materials:

-

Cultured cells expressing the target protein

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or DMSO vehicle control for the desired time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target protein and loading control overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Determine the DC50 and Dmax values by plotting the degradation percentage against the PROTAC concentration.

-

Protocol 3: Cell Viability Assay

This protocol assesses the cytotoxic effect of the PROTAC on cells.

Materials:

-

Cultured cells

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

Plate reader (luminometer or spectrophotometer)

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a serial dilution of the PROTAC or DMSO vehicle control for the desired time (e.g., 72 hours).

-

-

Viability Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate as required.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value by plotting cell viability against the PROTAC concentration.

-

Protocol 4: In Vitro Ubiquitination Assay

This protocol determines if the PROTAC can induce the ubiquitination of the target protein in a cell-free system.

Materials:

-

Recombinant purified target protein

-

Recombinant purified E1, E2, and E3 ligase enzymes

-

Ubiquitin

-

ATP

-

Ubiquitination buffer

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

SDS-PAGE and Western blot reagents as described in Protocol 2

Procedure:

-

Reaction Setup:

-

Combine the E1, E2, E3 enzymes, ubiquitin, ATP, and the target protein in the ubiquitination buffer.

-

Add the PROTAC or DMSO vehicle control to the reaction mixtures.

-

-

Incubation:

-

Incubate the reactions at 37°C for 1-2 hours.

-

-

Analysis:

-

Stop the reaction by adding Laemmli buffer and boiling the samples.

-

Analyze the samples by SDS-PAGE and Western blot using an antibody against the target protein.

-

-

Data Interpretation:

-

The appearance of higher molecular weight bands or a smear above the unmodified target protein band in the PROTAC-treated sample indicates poly-ubiquitination.

-

Protocol 5: Ternary Complex Formation Assay (e.g., NanoBRET™)

This cellular assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in live cells.

Materials:

-

Cells engineered to express the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®

-

Synthesized PROTAC

-

NanoBRET™ Nano-Glo® Substrate

-

HaloTag® NanoBRET™ 618 Ligand

-

Plate reader capable of measuring BRET signals

Procedure:

-

Cell Preparation and Treatment:

-

Seed the engineered cells in a 96-well plate.

-

Add the HaloTag® NanoBRET™ 618 Ligand to label the E3 ligase.

-

Treat the cells with a serial dilution of the PROTAC.

-

-

BRET Measurement:

-

Add the NanoBRET™ Nano-Glo® Substrate.

-

Measure the donor (NanoLuc®) and acceptor (HaloTag®) emissions using a BRET-capable plate reader.

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio.

-

Plot the NanoBRET™ ratio against the PROTAC concentration to determine the potency of ternary complex formation. The characteristic "hook effect" may be observed at high PROTAC concentrations.[3]

-

References

Application Notes and Protocols for Bioconjugation Utilizing Alkyne-PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation techniques employing alkyne-polyethylene glycol (PEG) linkers have become indispensable tools in modern drug development, diagnostics, and life sciences research. The alkyne functional group serves as a versatile handle for highly specific and efficient "click chemistry" reactions, primarily the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The incorporation of a PEG spacer enhances the solubility, stability, and pharmacokinetic properties of the resulting bioconjugates while minimizing steric hindrance.[][2] This document provides detailed application notes, experimental protocols, and comparative data for the use of alkyne-PEG linkers in bioconjugation.

Application Notes

Alkyne-PEG linkers are instrumental in a variety of bioconjugation applications, including the development of antibody-drug conjugates (ADCs), the synthesis of PROteolysis TArgeting Chimeras (PROTACs), and the labeling of biomolecules for imaging and diagnostic purposes.[3][4] The choice between CuAAC and SPAAC depends on the specific application, with SPAAC being preferred for live-cell imaging and in vivo applications due to the cytotoxicity of the copper catalyst required for CuAAC.[5][]

Quantitative Data Summary

The efficiency and kinetics of bioconjugation reactions using alkyne-PEG linkers are influenced by factors such as the choice of catalyst (for CuAAC), the structure of the strained alkyne (for SPAAC), reaction conditions, and the nature of the biomolecule. The following tables summarize key quantitative data for these reactions.

Table 1: Comparison of CuAAC and SPAAC Reaction Parameters

| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None (copper-free) |

| Reaction Rate | Very fast (rate acceleration of 10⁷ to 10⁸)[5] | Fast, but generally slower than CuAAC[7] |

| Typical Reaction Time | Minutes to a few hours[8] | 2-24 hours[9] |

| Biocompatibility | Limited in living systems due to copper cytotoxicity[5] | Highly biocompatible, suitable for in vivo applications[] |

| Byproducts | Minimal byproducts[] | Minimal to no byproducts |

| Common Alkyne Moiety | Terminal Alkyne (e.g., Propargyl) | Strained Alkyne (e.g., BCN, DBCO)[10] |

Table 2: Second-Order Rate Constants for SPAAC with Various Cyclooctynes

| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (B81097) (M⁻¹s⁻¹) | Reference |

| BCN | 0.14 | [11] |

| DIBO | 0.17 | [11] |

| DIFO | 0.076 | [11] |

| DBCO | ~0.1 | [11] |

Table 3: Typical Yields for Alkyne-PEG Bioconjugation Reactions

| Reaction Type | Biomolecule | Linker | Yield | Reference |

| CuAAC | mPEG-alkyne & 4-azidomethyl-7-methoxycoumarin | Alkyne-PEG | 82.32% (in scCO₂) | [12] |

| CuAAC | Peptide-alkyne & Peptide-azide | Alkyne-PEG | >95% | [13] |

| SPAAC | Azide-modified Antibody & BCN-PEG4-Payload | BCN-PEG4 | High (DAR of 1.9 achieved) | [14] |

Signaling Pathways and Reaction Mechanisms

The following diagrams illustrate the mechanisms of CuAAC and SPAAC reactions.

Experimental Protocols

The following are detailed protocols for key bioconjugation experiments using alkyne-PEG linkers.

Protocol 1: General Procedure for CuAAC Bioconjugation of a Protein

This protocol describes the conjugation of an alkyne-modified protein with an azide-containing molecule using a copper(I) catalyst.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.

-

Azide-containing molecule (e.g., fluorescent dye, drug molecule).

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).

-

Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water).

-

Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared).

-

Amine-free buffer (e.g., PBS, pH 7.2).

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).

Procedure:

-

Preparation of Reactants:

-

Dissolve the alkyne-modified protein in an amine-free buffer to a final concentration of 1-10 mg/mL.

-

Prepare a stock solution of the azide-containing molecule in a suitable solvent (e.g., DMSO or water).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein solution and the azide-containing molecule. A 5-20 fold molar excess of the azide is typically used.

-

Prepare the copper catalyst solution by mixing the CuSO₄ stock solution with the THPTA ligand stock solution. A 5:1 ligand to copper ratio is often used.[15]

-